

# BPR1J-340: A Technical Guide to a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: **BPR1J-340** is a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant potential in the treatment of acute myeloid leukemia (AML).[1] Developed as a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, it represents a significant advancement over earlier sulfonamide-based inhibitors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **BPR1J-340**, intended for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Physicochemical Properties**

**BPR1J-340** was designed through the chemical modification of a series of sulfonamide derivatives.[1] Its chemical identity and core properties are summarized below.

IUPAC Name: N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide[2]

Chemical Structure: N1-(3-4-[([(5-ethyl-3-isoxazolyl)amino]carbonylamino)methyl]phenyl-1H-5-pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide[1]

#### Table 1: Physicochemical Properties of BPR1J-340



| Property           | Value                                    | Reference |
|--------------------|------------------------------------------|-----------|
| CAS Number         | 1395051-72-5                             | [2][3]    |
| Molecular Formula  | C29H34N8O3                               | [2]       |
| Molecular Weight   | 542.63 g/mol                             | [2][3]    |
| Exact Mass         | 542.2754                                 | [2]       |
| Elemental Analysis | C, 64.19%; H, 6.32%; N, 20.65%; O, 8.85% | [2]       |

#### **Mechanism of Action and Signaling Pathway**

**BPR1J-340** functions as a highly selective, multi-targeted kinase inhibitor.[1] Its primary mechanism involves the potent inhibition of FLT3 kinase, a receptor tyrosine kinase that plays a critical role in the pathogenesis of AML when mutated.[1][4]

The compound effectively suppresses the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1] A key pathway inhibited by **BPR1J-340** is the FLT3-STAT5 signaling cascade.[1][4] By inhibiting the phosphorylation of both FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), **BPR1J-340** disrupts the signals that promote cell expansion and survival in FLT3-driven cancer cells.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death).[1]

While highly potent against FLT3, **BPR1J-340** also demonstrates inhibitory activity against other kinases, including VEGFR2, VEGFR3, and TRKA, which may contribute to its antitumor effects by targeting tumor angiogenesis.[1]





Click to download full resolution via product page

BPR1J-340 inhibits the FLT3-STAT5 signaling pathway, leading to apoptosis.

## **Biological Activity**

**BPR1J-340** demonstrates potent antitumor effects in both cellular and animal models of AML, particularly those dependent on FLT3 mutations.

#### **In Vitro Activity**

The compound shows strong growth inhibition against FLT3-dependent AML cell lines and effectively inhibits key cellular phosphorylation events.

#### Table 2: In Vitro Inhibitory Activity of BPR1J-340



| Assay Type                | Target/Cell<br>Line     | Measurement  | Value        | Reference |
|---------------------------|-------------------------|--------------|--------------|-----------|
| Cellular<br>Proliferation | MOLM-13 (FLT3-<br>ITD+) | GC50         | 3.4 ± 1.5 nM | [1]       |
| MV4;11 (FLT3-<br>ITD+)    | GC50                    | 2.8 ± 1.2 nM | [1]          |           |
| Kinase Inhibition         | FLT3<br>(Biochemical)   | IC50         | ~25 nM       | [1][2]    |
| FLT3-ITD<br>(Cellular)    | IC50                    | 10 nM        | [1]          |           |
| FLT3-D835Y<br>(Cellular)  | IC50                    | ~100 nM      | [1]          |           |
| FLT3 (MV4;11 cells)       | IC50                    | ~1 nM        | [1]          |           |
| STAT5 (MV4;11 cells)      | IC50                    | ~1 nM        | [1]          | _         |
| TRKA<br>(Biochemical)     | IC50                    | 8 nM         | [1]          | _         |

In addition to inhibiting proliferation, **BPR1J-340** effectively induces apoptosis in FLT3-ITD positive cells, as evidenced by the cleavage of caspase-3 and PARP (poly-ADP-ribose polymerase).[1]

#### In Vivo Activity

Studies using xenograft mouse models have confirmed the significant antitumor efficacy of **BPR1J-340** in a living system.

## Table 3: In Vivo Efficacy of BPR1J-340 in MOLM-13 Xenograft Model



| Dose     | Administration     | Outcome                                                           | Reference |
|----------|--------------------|-------------------------------------------------------------------|-----------|
| 5 mg/kg  | Intravenous (i.v.) | Significant tumor<br>regression; 67%<br>Complete Response<br>(CR) | [1]       |
| 20 mg/kg | Intravenous (i.v.) | Reversal of large,<br>established tumors<br>(>630 mm³)            | [1]       |

These results highlight the compound's superior in vivo efficacy, achieving a higher complete response rate at a lower dose compared to previous-generation sulfonamide inhibitors.[1]

#### **Experimental Protocols**

The characterization of **BPR1J-340** involved several key experimental methodologies.

#### **Western Blot Analysis for Protein Phosphorylation**

This method was used to determine the inhibitory effect of **BPR1J-340** on the FLT3 signaling pathway.

- Cell Line: MV4;11 human AML cells.[1][4]
- Treatment: Cells were incubated with varying concentrations of **BPR1J-340** for 1 hour.[1][4]
- Lysate Preparation: Following treatment, cells were lysed to extract total protein.
- Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes were probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.
- Detection: After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein



phosphorylation.[1][4]

#### In Vivo Tumor Xenograft Study

This protocol was designed to evaluate the antitumor activity of **BPR1J-340** in a live animal model.

- Animal Model: Athymic nude mice.[1]
- Tumor Implantation: MOLM-13 human AML cells were implanted subcutaneously into the mice.[1]
- Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., >100 mm³ or >630 mm³ for regression studies).[1]
- Treatment Groups: Mice were randomized into a vehicle control group and BPR1J-340 treatment groups.
- Drug Administration: BPR1J-340 was administered intravenously at specified doses (e.g., 5 mg/kg or 20 mg/kg).[1]
- Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
- Endpoint: The study was concluded after a predetermined period, and tumor growth inhibition or regression was calculated by comparing the tumor volumes in the treated groups to the control group.[1]





Click to download full resolution via product page

Workflow for the in vivo evaluation of **BPR1J-340** in a xenograft mouse model.

#### Conclusion

**BPR1J-340** is a highly potent and selective FLT3 kinase inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia.[1] Its ability to strongly suppress the FLT3-ITD signaling pathway, combined with favorable



pharmacokinetic properties and complete tumor regression in xenograft models, establishes it as a strong candidate for further clinical investigation in the treatment of AML.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- · 2. medkoo.com [medkoo.com]
- 3. BPR1J-340 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BPR1J-340: A Technical Guide to a Potent FLT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612019#bpr1j-340-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com